molecular formula C16H11Cl2N4NaO4S B1592788 Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate CAS No. 6359-97-3

Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate

Cat. No.: B1592788
CAS No.: 6359-97-3
M. Wt: 449.2 g/mol
InChI Key: NFPCJYBCHNUCEQ-UHFFFAOYSA-M
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Description

Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate is a complex organic compound belonging to the class of azobenzene dyes. Its structure contains several functional groups, making it an intriguing subject for both synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate typically begins with the diazotization of 2,5-dichloroaniline, followed by azo coupling with 3-methyl-1-phenyl-2-pyrazolin-5-one. Reaction conditions often involve acidic or basic media to facilitate these transformations, with temperatures maintained at moderate levels to ensure optimal yield and purity.

Industrial Production Methods Industrial production scales up these laboratory procedures with enhanced efficiency and control. Automated systems monitor reaction parameters, ensuring consistency and scalability. Solvent choice, temperature control, and reaction time are optimized to maximize the output and minimize waste.

Chemical Reactions Analysis

Types of Reactions Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate undergoes various chemical reactions including:

  • Oxidation: : This can lead to the formation of sulfone or N-oxide derivatives.

  • Reduction: : Can break the azo bond, leading to aniline and corresponding hydrazines.

  • Substitution: : Electrophilic aromatic substitution can occur at the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Often utilizes reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Sodium dithionite or hydrogen gas with a catalyst like palladium on carbon are common.

  • Substitution: : Friedel-Crafts catalysts like aluminum chloride are employed.

Major Products Formed Products depend on the reaction type and conditions but can include modified azobenzene derivatives, sulfone compounds, and substituted phenylpyrazolines.

Scientific Research Applications

In Chemistry Used as a chromophore in materials science, particularly in the development of light-responsive materials and molecular switches.

In Biology and Medicine Investigated for its potential as a bioactive molecule, particularly in targeting specific enzymes or receptors due to its structural complexity.

In Industry Commonly used as a dye in textile manufacturing. Its vivid coloration and stability make it ideal for synthetic fibers.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The azo group can engage in electron delocalization, affecting the electronic properties of biological molecules. The dichloro substitution pattern influences its lipophilicity and hence its ability to interact with lipid membranes, while the sulphonate group enhances water solubility, facilitating its transport and bioavailability.

Comparison with Similar Compounds

Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate is unique due to the specific placement of its substituents. Similar compounds include:

  • Sodium 2,5-dichloro-4-(phenylazo)benzenesulphonate: : Lacks the pyrazolinone ring, leading to different chemical reactivity.

  • Sodium 4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl benzenesulphonate: : Lacks the dichloro substitution, affecting its interaction with specific biological targets.

These comparisons highlight the specific properties and applications that make this compound distinct in its class.

Hope this helps to dive deep into the world of this fascinating compound!

Properties

IUPAC Name

sodium;2,5-dichloro-4-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O4S.Na/c1-9-15(20-19-10-5-3-2-4-6-10)16(23)22(21-9)13-7-12(18)14(8-11(13)17)27(24,25)26;/h2-8,15H,1H3,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPCJYBCHNUCEQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N4NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884274
Record name Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6359-97-3
Record name Acid Yellow 34 sodium salt
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate
Reactant of Route 2
Reactant of Route 2
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate
Reactant of Route 3
Reactant of Route 3
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate
Reactant of Route 4
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate
Reactant of Route 5
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate
Reactant of Route 6
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate

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